4-[(2-Amino-7H-purin-6-yl)amino]benzene-1-sulfonamide
Description
4-[(2-Amino-7H-purin-6-yl)amino]benzene-1-sulfonamide is a sulfonamide derivative featuring a purine moiety linked via an amino group to the benzene ring. The compound combines the sulfonamide pharmacophore, known for its bioactivity in enzyme inhibition (e.g., carbonic anhydrases), with a purine scaffold, which is critical in nucleic acid metabolism and signaling pathways.
Properties
CAS No. |
651734-05-3 |
|---|---|
Molecular Formula |
C11H11N7O2S |
Molecular Weight |
305.32 g/mol |
IUPAC Name |
4-[(2-amino-7H-purin-6-yl)amino]benzenesulfonamide |
InChI |
InChI=1S/C11H11N7O2S/c12-11-17-9-8(14-5-15-9)10(18-11)16-6-1-3-7(4-2-6)21(13,19)20/h1-5H,(H2,13,19,20)(H4,12,14,15,16,17,18) |
InChI Key |
VMXSRIPZZGSAFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC3=C2NC=N3)N)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Amino-1H-purin-6-yl)amino)benzenesulfonamide typically involves the reaction of 2-amino-6-chloropurine with 4-aminobenzenesulfonamide. The reaction is carried out in a polar solvent such as dimethylformamide (DMF) or ethanol, often in the presence of a base like triethylamine . The reaction conditions usually involve heating the mixture to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
4-((2-Amino-1H-purin-6-yl)amino)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the purine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated purine derivatives.
Scientific Research Applications
4-((2-Amino-1H-purin-6-yl)amino)benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-((2-Amino-1H-purin-6-yl)amino)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it inhibits carbonic anhydrase IX, an enzyme overexpressed in many solid tumors. This inhibition disrupts the pH regulation in cancer cells, leading to apoptosis. The compound also interferes with bacterial growth by inhibiting bacterial carbonic anhydrases .
Comparison with Similar Compounds
Structural Insights :
- Electron-withdrawing groups (e.g., nitro in 17 ) increase melting points due to enhanced intermolecular interactions .
Triazine-Hybrid Sulfonamides
Triazine-linked sulfonamides () exhibit distinct synthetic routes and properties:
Synthetic Notes:
- Triazine derivatives are synthesized via nucleophilic substitution (e.g., reaction with morpholine in DMF ), whereas hydrazones require condensation with aldehydes/ketones .
- The target compound’s purine group likely necessitates specialized coupling agents (e.g., carbodiimides) for amino linkage, contrasting with triazine cyclization methods .
Pyrrole/Pyrazole-Linked Sulfonamides
Compounds 18–19 (–2) and 22–24 () feature heterocyclic rings:
Functional Implications :
- Pyrazole/triazole derivatives show moderate yields (49–68%) due to cyclization challenges .
- The purine moiety’s aromaticity and hydrogen-bonding capacity may confer distinct solubility and pharmacokinetic profiles compared to smaller heterocycles.
Research Findings and Trends
Substituent Effects :
- Electron-deficient groups (e.g., nitro in 17 ) correlate with higher melting points and yields, likely due to stabilized crystal lattices .
- Bulky substituents (e.g., triazines in 24 ) reduce yields due to steric hindrance during synthesis .
Synthetic Efficiency :
- Hydrazones achieve high yields (66–95%) via straightforward condensation , whereas triazine cyclization requires precise stoichiometry and reflux conditions .
Biological Potential: While biological data are absent for the target compound, sulfonamide-triazine hybrids (19–29) exhibit anticancer activity, suggesting the purine-sulfonamide scaffold may similarly target nucleotide-binding enzymes .
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